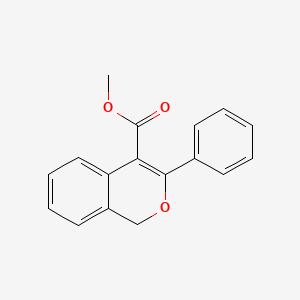
Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by a benzopyran ring system with a phenyl group and a carboxylate ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 3-phenyl-2H-chromen-4-one with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives.
Applications De Recherche Scientifique
Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarins: Similar in structure but differ in biological activities.
Chromones: Share the benzopyran ring system but have different substituents.
Flavonoids: Natural compounds with a similar core structure but varying functional groups.
Uniqueness
Methyl 3-phenyl-1H-2-benzopyran-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
677347-28-3 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
methyl 3-phenyl-1H-isochromene-4-carboxylate |
InChI |
InChI=1S/C17H14O3/c1-19-17(18)15-14-10-6-5-9-13(14)11-20-16(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Clé InChI |
KMTXTVNRLFTWEB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(OCC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one](/img/structure/B12520034.png)
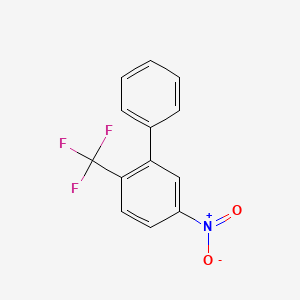

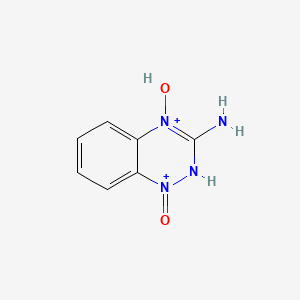
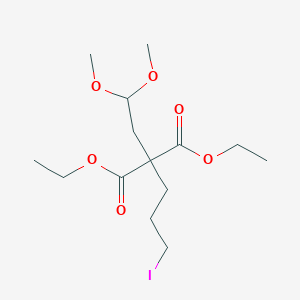
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)



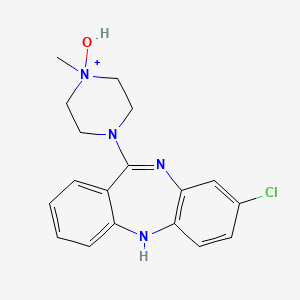
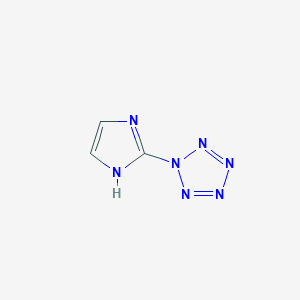

![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)
